Lipophilicity Increase Relative to the Unsubstituted Parent Scaffold
Installation of two methyl groups at the 3- and 4-positions of the benzamide ring raises the computed partition coefficient (XLogP3-AA) from 3.0 to 3.7 relative to the unsubstituted N-((1-tosylpyrrolidin-2-yl)methyl)benzamide, representing a +0.7 log unit increase in lipophilicity [1][2]. In the context of CNS drug design, a ΔlogP of this magnitude can shift blood-brain barrier penetration propensity and target engagement kinetics, making the 3,4-dimethyl analog a distinct physicochemical entity within the series [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | N-((1-tosylpyrrolidin-2-yl)methyl)benzamide (unsubstituted parent): XLogP3-AA = 3.0 |
| Quantified Difference | ΔXLogP3 = +0.7 (23% increase) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability and CNS penetration; a 0.7-unit increase can meaningfully shift the ADME profile, making the 3,4-dimethyl analog a distinct tool for probing SAR around hydrophobicity-driven target engagement.
- [1] PubChem. (2025). Compound Summary for CID 16829870: 3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 16829883: N-((1-tosylpyrrolidin-2-yl)methyl)benzamide. National Center for Biotechnology Information. View Source
- [3] Pajouhesh, H., Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. View Source
